色满-8-甲醛

描述

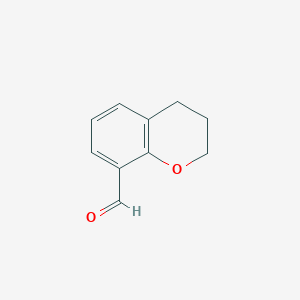

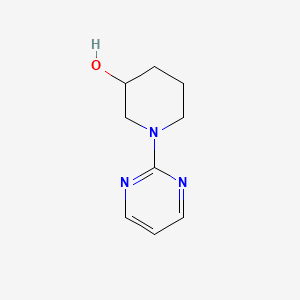

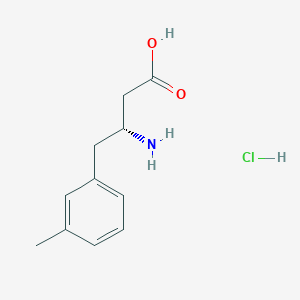

Chroman-8-carbaldehyde (C8CA) is a chemical compound that is being studied for its potential applications in scientific research. C8CA is an aldehyde molecule with a chroman-8 ring structure. It is a colorless, odorless, and water-soluble compound with a molecular weight of about 150 g/mol. C8CA is commonly used as a reagent in organic synthesis and as a fluorescent probe in fluorescence microscopy. In addition, C8CA has been studied for its potential use in drug development, as well as its potential to act as a therapeutic agent.

科学研究应用

药物化学:有效先导化合物的合成

色满衍生物,包括色满-8-甲醛,在药物化学中用于合成具有潜在治疗作用的化合物。 研究人员利用各种催化方法来合成这些化合物,旨在发现用于治疗危及生命的疾病的有效先导化合物 .

抗炎剂

新型色满衍生物被设计并合成作为抗炎剂。 这些包括无环酰胺色满、色满酯和色满丙烯酸酯,其特征在于它们具有作为有效抗炎药物的潜力 .

植物分子在治疗学中的应用

色满,包括色满-8-甲醛,被认为是具有巨大治疗潜力的植物分子。 它们在药物化学中用作优选的骨架,特别是在开发具有显著健康益处的天然苯并色满和稠合色满方面 .

有机合成:催化方法

在有机合成中,色满-8-甲醛被用作各种催化方法中的起始原料或中间体。 这些方法包括酶催化合成和金属有机框架催化合成,突出了该化合物在化学反应中的多功能性 .

工业应用:材料科学

除了在生命科学中的应用外,色满-8-甲醛由于其化学性质,也可能在材料科学中得到应用。 它可以参与合成具有特定所需特性的新材料。

每个应用领域都展示了色满-8-甲醛在科学研究中的多功能性和重要性,以及它对各个领域做出重大贡献的潜力。

化学前沿 - 2H/4H-色满 RSC进展 - 合成和抗炎活性评价 Springer Link - 色满:具有巨大治疗潜力的植物分子

作用机制

Target of Action

Chroman-8-carbaldehyde, a derivative of chromone, is known to interact with a variety of targets. The type, number, and position of substituents connected to the chromone core play a vital role in determining pharmacological activities . Chromone derivatives have been recognized as a privileged structure for new drug invention and development .

Mode of Action

The interaction of Chroman-8-carbaldehyde with its targets results in a variety of biological activities. It has been found that Chroman-8-carbaldehyde and its derivatives exhibit unusual activities by multiple mechanisms . The direct assessment of activities with the parent Chroman-8-carbaldehyde derivative enables an orderly analysis of the structure-activity relationship (SAR) among the series .

Pharmacokinetics

The ADME properties of Chroman-8-carbaldehyde significantly impact its bioavailability. It has high gastrointestinal absorption and is BBB permeant . Its lipophilicity, as indicated by its Log Po/w values, ranges from 1.35 to 2.89 .

Result of Action

The molecular and cellular effects of Chroman-8-carbaldehyde’s action are diverse. Chroman-8-carbaldehyde and its derivatives have shown promising anticancer and antiviral potential . They also exhibit antibacterial, antifungal, antioxidant, antimalarial, neuroprotective, and HIV inhibitory potential .

Action Environment

The action, efficacy, and stability of Chroman-8-carbaldehyde can be influenced by various environmental factors. For instance, the compound’s solubility can affect its action. Chroman-8-carbaldehyde is soluble to very soluble, with solubility ranging from 0.201 mg/ml to 1.95 mg/ml . This solubility can influence the compound’s distribution in the body and its interaction with its targets.

属性

IUPAC Name |

3,4-dihydro-2H-chromene-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1,3-4,7H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKTXRDSAFQAAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)C=O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624057 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-8-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

327183-32-4 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-8-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B1593127.png)

![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B1593128.png)

![6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1593132.png)

![5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid](/img/structure/B1593139.png)